molecular formula C23H26N2O8 B14137795 3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 890096-10-3

3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B14137795
CAS No.: 890096-10-3
M. Wt: 458.5 g/mol
InChI Key: ZWRWWQRAXUUVPR-UHFFFAOYSA-N
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Description

3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate stands out due to its unique spiro[indole-pyran] structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

890096-10-3

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

3-O'-methyl 5-O'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H26N2O8/c1-6-31-16(26)11-25-15-10-8-7-9-14(15)23(22(25)29)17(21(28)32-12(2)3)13(4)33-19(24)18(23)20(27)30-5/h7-10,12H,6,11,24H2,1-5H3

InChI Key

ZWRWWQRAXUUVPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)N)C)C(=O)OC(C)C

Origin of Product

United States

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